N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-tosylacetamide
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Overview
Description
The compound N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-tosylacetamide is a polyfunctionally substituted heterocyclic compound that has been the subject of research due to its potential antitumor properties. The core structure of this compound includes a tetrahydrobenzo[b]thiophene moiety, which is a bicyclic system consisting of a benzene ring fused to a thiophene ring. The presence of multiple reactive sites on this compound makes it a valuable precursor for synthesizing a variety of heterocyclic derivatives with potential biological activities .
Synthesis Analysis
The synthesis of related compounds begins with the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with different reagents. For instance, ethyl cyanoacetate can react with this amino precursor to yield 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which can then be further modified to produce various heterocyclic derivatives . Another synthesis route involves the acylation of 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile with trifluoroacetic anhydride, a process that benefits from microwave-assisted Gewald reaction conditions and solid base catalysis, leading to high yields and environmentally friendly procedures .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic methods, including IR, NMR, and mass spectrometry, as well as X-ray single-crystal diffraction. For example, the crystal structure analysis of N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide revealed that the cyclohexene ring adopts a half-chair conformation and the thiophene ring is essentially planar . This information is crucial for understanding the reactivity and interaction of these compounds with biological targets.
Chemical Reactions Analysis
The chemical reactivity of the core structure allows for the synthesis of diverse heterocyclic derivatives. The reactions include dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions. These reactions lead to the formation of compounds with thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, which are of interest due to their potential pharmacological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of cyano and acetamide groups, as well as the potential for various substituents, affects their solubility, stability, and reactivity. The compounds synthesized exhibit high inhibitory effects against several human cancer cell lines, indicating their potential as antitumor agents. The simplicity of the synthetic procedures and the convenience of yield production make these compounds attractive for further research and development .
Scientific Research Applications
Novel Synthesis and Antitumor Evaluation
Researchers have developed polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which have shown significant antitumor activities. The synthesized compounds, including derivatives with thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, demonstrated high inhibitory effects on breast adenocarcinoma, non-small cell lung cancer, and CNS cancer cell lines due to their diverse synthetic pathways and biological investigations (Shams et al., 2010).
Facile Synthesis and Crystal Structure Analysis
The compound has also been synthesized via a facile method, leading to the creation of N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide. This research highlights the advantages of short reaction times, high yield, and environmentally benign procedures, with the structure confirmed by various analytical methods, including X-ray diffraction analysis (Wang et al., 2014).
Anticancer Activities of Derivatives
Another study synthesized N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives and evaluated their cytotoxic activities against multiple human cancer cell lines. Some compounds, particularly 11 and 12, showed significant cytotoxicity and exhibited apoptotic, anti-metastatic, and anti-angiogenic effects, indicating their potential as anticancer agents (Mohamed et al., 2017).
Antimicrobial Applications
The derivative 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide has been utilized in the design and synthesis of novel antimicrobial acyclic and heterocyclic dyes. These dyes, after being screened for both antibacterial and antifungal activities, displayed significant antimicrobial activity against most tested organisms, highlighting their potential for use in dyeing and textile finishing (Shams et al., 2011).
Synthesis and Cytotoxicity of Fused Derivatives
Fused thiophene and pyrazole derivatives derived from 2-N-acetyl-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene have been synthesized and evaluated for their cytotoxicity against human cancer and normal cell lines. Some compounds showed optimal cytotoxic effects, indicating their potential for further investigation as cancer therapeutics (Mohareb et al., 2014).
Future Directions
The compound is of great interest for further structure optimization and in-depth studies as a possible 5-LOX inhibitor . Its synthesis and characterization, along with its wider therapeutic activity, make it a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .
properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-methylphenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-12-6-8-13(9-7-12)25(22,23)11-17(21)20-18-15(10-19)14-4-2-3-5-16(14)24-18/h6-9H,2-5,11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDLUVXVLNNQRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C3=C(S2)CCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-tosylacetamide |
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